molecular formula C25H25N3O4S B2767414 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-48-1

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Numéro de catalogue: B2767414
Numéro CAS: 683770-48-1
Poids moléculaire: 463.55
Clé InChI: RFTDUXMMELQZIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound with the molecular formula C25H25N3O4S and a molecular weight of 463.55 . It is available from suppliers such as Life Chemicals Inc .

Applications De Recherche Scientifique

Synthesis and Drug Development

Research has been conducted on the synthesis of compounds that demonstrate significant potential in drug development, especially in the area of antimicrobial and anticancer activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown that these compounds possess antimicrobial properties, indicating their potential use in developing new therapeutic agents against bacterial and fungal infections (Mange et al., 2013). Furthermore, the exploration of sulfonamide-derived compounds and their transition metal complexes reveals their antimicrobial and cytotoxic activity, suggesting their applicability in addressing bacterial infections and cancer (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition

Several studies have focused on the development of sulphonamides incorporating triazene moieties and other derivatives as inhibitors of carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, and their inhibition can be leveraged for therapeutic purposes in conditions like glaucoma, edema, and epilepsy. Novel sulphonamides have demonstrated powerful inhibitory properties against these enzymes, presenting a potential for the development of new pharmaceuticals (Bilginer et al., 2019).

Anticancer Activity

The synthesis of derivatives with specific structural modifications has been explored for their anticancer activities. For example, a series of substituted benzamides were evaluated for their effectiveness against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights the compound's potential role in cancer treatment, providing a basis for further research into its therapeutic applications (Ravinaik et al., 2021).

Molecular Docking Studies

Theoretical investigations and molecular docking studies have been conducted to explore the interaction of sulfonamide derivatives with various biological targets, including enzymes related to malaria and COVID-19. These studies provide insights into the compound's potential applications in treating infectious diseases by identifying molecular interactions that could be exploited in drug design (Fahim & Ismael, 2021).

Chemical Synthesis Techniques

In addition to therapeutic potentials, research into N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and related compounds has also contributed to the development of new chemical synthesis techniques. These advancements facilitate the production of complex organic molecules, which can serve as a foundation for further pharmaceutical and chemical research (Ikemoto et al., 2005).

Orientations Futures

Benzoxazole derivatives are of interest for their potential applications in various fields. They have been found within the chemical structures of pharmaceutical drugs and are also of interest for optical brighteners in laundry detergents . Furthermore, they belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity . Therefore, the study and development of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and similar compounds could be a promising direction for future research.

Propriétés

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTDUXMMELQZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.